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Cat. No.: B1678198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Neramexane, developed as its mesylate salt, is an investigational drug that belongs to the

class of amino-alkyl-cyclohexane derivatives, similar to the approved Alzheimer's drug,

memantine.[1][2] It functions as a low-to-moderate affinity, uncompetitive, voltage-dependent

N-Methyl-D-aspartate (NMDA) receptor antagonist.[2][3] Its mechanism also includes

antagonism of α9α10 nicotinic acetylcholine receptors (nAChRs) and serotonin 5-HT3

receptors.[4] Investigated for a range of central nervous system (CNS) disorders including

Alzheimer's disease, pain, depression, and tinnitus, its clinical development has seen mixed

results. While trials for Alzheimer's disease and depression did not meet primary endpoints,

studies in patients with subjective tinnitus showed promising trends, leading to later-stage

clinical investigation for this indication. The drug has been shown to be generally well-tolerated

in human studies, with dizziness being the most frequently reported dose-dependent adverse

event. This guide provides an in-depth summary of the available preclinical and clinical data on

the pharmacological and toxicological profile of Neramexane Mesylate.

Physicochemical Properties
Neramexane Mesylate is the methanesulfonic acid salt of the active moiety, Neramexane. This

salt form enhances the solubility and stability of the compound for pharmaceutical formulation.
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Property Value Source

Active Moiety

Neramexane (1-amino-

1,3,3,5,5-

pentamethylcyclohexane)

Salt Form Neramexane Mesylate

Molecular Formula C₁₁H₂₃N · CH₄O₃S

Molecular Weight 265.41 g/mol

Appearance Not publicly available -

Melting Point 173.1 °C

Pharmacology
Neramexane exhibits a multi-target pharmacological profile, primarily centered on the

glutamatergic system but also influencing cholinergic and serotonergic pathways.

Mechanism of Action
Neramexane's primary mechanism is the uncompetitive, voltage-dependent antagonism of the

NMDA receptor ion channel. This means it only binds within the channel pore when the

receptor is activated by both glutamate and a co-agonist (glycine or D-serine) and the cell

membrane is depolarized, displacing the magnesium (Mg²⁺) block. By physically occluding the

open channel, it prevents excessive influx of calcium (Ca²⁺) ions, which is thought to be a key

pathological mechanism in excitotoxic neuronal damage.

Its "moderate-affinity" and rapid on/off binding kinetics are considered crucial to its favorable

safety profile. Unlike high-affinity NMDA antagonists (e.g., PCP, ketamine), which can block

even normal physiological synaptic transmission and cause significant psychotomimetic side

effects, Neramexane is thought to preferentially block tonic, pathological NMDA receptor

activation while sparing the transient, physiological activation required for processes like

learning and memory.

In addition to its primary target, Neramexane also demonstrates antagonist activity at:
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α9α10 Nicotinic Acetylcholine Receptors (nAChRs): It blocks acetylcholine-evoked currents

at these receptors, which are prominently expressed in cochlear inner hair cells. This action

formed the rationale for its investigation as a treatment for tinnitus. Studies indicate its

potency is greater than that of memantine at these receptors.

5-HT3 Receptors: Neramexane acts as a non-competitive antagonist of serotonin 5-HT3

receptors, a ligand-gated ion channel involved in emesis, pain perception, and mood

regulation. This effect occurs at concentrations similar to those required for NMDA receptor

antagonism.

Pharmacodynamics
The pharmacodynamic effects of Neramexane are a direct result of its multi-target mechanism.

By modulating excessive glutamatergic activity, it was hypothesized to be neuroprotective and

symptomatic in conditions like Alzheimer's disease. Its antagonism of α9α10 nAChRs and

central NMDA receptors was proposed to alleviate the aberrant neuronal activity underlying

subjective tinnitus. The analgesic properties observed in preclinical and early clinical models

are attributed to the blockade of NMDA receptors in the spinal cord and brain, which are critical

for central sensitization and pain chronification.

Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution,

metabolism, and excretion of Neramexane. The compound exhibits dose-linear

pharmacokinetics within the tested therapeutic range.
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Parameter Value Condition

Tmax (Time to Cmax) ~3-7 hours Single oral dose

t½ (Elimination Half-life) 30 - 38 hours Single oral dose

Cmax (Peak Concentration) 55 ng/mL Dose not specified

75 ng/mL Dose not specified

101 ng/mL Dose not specified

CLr (Renal Clearance) ~300 mL/min Following oral dose

CL (Total Clearance) ~262 mL/min Following IV infusion

Metabolism Primarily excreted unchanged

Excretion Primarily via the kidneys

Bioavailability Not publicly available -

Plasma Protein Binding Not publicly available -

Note: Specific dose-to-Cmax/AUC correlation data from a single comprehensive study is not

fully available in the public literature. The Cmax values are reported from a review, which

suggests dose-linearity.

Receptor Binding & Functional Data
The affinity and functional potency of Neramexane have been characterized in various in vitro

systems.
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Target Assay Type Value Species/System

NMDA Receptor
[³H]-MK-801

Displacement
Ki: 1-100 µM

Rat Cortical

Membranes

NMDA Receptor
Whole-cell Patch

Clamp

IC₅₀: 1.29 ± 0.20 µM

(at -70 mV)

Cultured Hippocampal

Neurons

α9α10 nAChR
Two-electrode voltage

clamp

Potency > Memantine

(P<0.05)

Rat receptors in

Xenopus Oocytes

5-HT3 Receptor Concentration-clamp
Potency similar to

NMDA antagonism

HEK-293 and N1E-

115 cell lines

Toxicological Profile
Preclinical Toxicology
Specific quantitative data from preclinical toxicology studies, such as the median lethal dose

(LD50) or the No-Observed-Adverse-Effect-Level (NOAEL) from acute, sub-chronic, or

reproductive toxicology studies, are not publicly available for Neramexane Mesylate. This is

common for investigational compounds whose development has been discontinued by the

sponsoring pharmaceutical company, as this detailed data is often proprietary and part of

regulatory submissions that are not fully disclosed.

Clinical Safety and Tolerability
Neramexane has been administered to a significant number of human subjects across multiple

Phase I, II, and III clinical trials. Across these studies, it was found to be generally safe and

well-tolerated at therapeutic doses.

Most Common Adverse Events: The most frequently reported drug-related adverse event is

dizziness. This effect was observed to be clearly dose-dependent. Other less common

events include nausea and fatigue.

Serious Adverse Events: No major safety concerns or unexpected serious adverse events

have been highlighted in the published literature.
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Cardiovascular Safety: A dedicated clinical trial (NCT00978614) was conducted to evaluate

the effect of repeated doses of Neramexane (up to 87.5 mg) on cardiac repolarization

(QT/QTc interval). The results of this study are not publicly posted, but no significant

cardiovascular signals were reported as a reason for development cessation in other trials.

Vital Signs and Laboratory Values: In clinical trials, Neramexane had no relevant influence

on laboratory values, electrocardiography, or vital signs.

Key Experimental Protocols
Protocol: Phase II Tinnitus Clinical Trial (NCT00405886)
This protocol is representative of the late-stage clinical evaluation of Neramexane.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center

dose-ranging study.

Patient Population: 431 outpatients with moderate to severe subjective tinnitus with an onset

of 3 to 18 months prior to screening. Key exclusion criteria included intermittent or pulsatile

tinnitus and tinnitus as a symptom of other otological diseases like Meniere's disease.

Intervention: Patients were randomly assigned to one of four arms:

Placebo

Neramexane Mesylate 25 mg/day

Neramexane Mesylate 50 mg/day

Neramexane Mesylate 75 mg/day

Dosing Regimen: A 16-week treatment period, which included a 4-week up-titration phase to

the target dose, followed by a 12-week fixed-dose period. Dosing was administered twice

daily.

Primary Efficacy Endpoint: The change from baseline to week 16 in the total score of the

Tinnitus Handicap Inventory-12 (THI-12) questionnaire, a validated patient-reported outcome

measure for tinnitus severity.
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Secondary Endpoints: Assessments of tinnitus annoyance and impact on life via an 11-point

Likert-like scale, functional-communicational subscores of the THI-12, and audiometric

measurements (pure-tone threshold, tinnitus pitch/loudness matching).

Safety Assessment: Monitoring of adverse events, laboratory parameters, vital signs, and

ECGs throughout the study.

Protocol: In Vitro NMDA Receptor Antagonism Assay
This generalized protocol describes the whole-cell patch-clamp method used to quantify the

functional antagonism of NMDA receptors.

Cell Preparation: Primary cultures of neurons (e.g., rat hippocampal or cortical neurons) or a

cell line stably expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected

with GluN1/GluN2A subunits) are used. Cells are plated on coverslips for recording.

Electrophysiological Recording:

A coverslip is transferred to a recording chamber on a microscope and perfused with an

external bath solution (Mg²⁺-free to allow receptor activation at resting membrane

potential).

A glass micropipette filled with an internal solution is guided to a single cell.

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing

control of the membrane potential and measurement of transmembrane currents.

Agonist Application: A fast perfusion system is used to apply a solution containing NMDA

(e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) for a brief period, evoking an

inward current through the NMDA receptors.

Antagonist Application: After establishing a stable baseline response to the agonist, the

experiment is repeated by co-applying the agonist solution with varying concentrations of

Neramexane.
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Data Analysis: The peak inward current in the presence of Neramexane is measured and

compared to the control current (agonist alone). The percentage of inhibition is calculated for

each concentration. An inhibition-concentration curve is plotted, and the IC₅₀ value (the

concentration of Neramexane that inhibits 50% of the maximal agonist-induced current) is

determined. Voltage-dependence is assessed by repeating the experiment at different

holding potentials (e.g., -70 mV, -40 mV, +40 mV).
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Caption: Mechanism of Neramexane as an uncompetitive NMDA receptor antagonist.
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Caption: Workflow of the Phase II clinical trial for Neramexane in tinnitus.
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Caption: Logical relationship of Neramexane's multi-target pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1678198#pharmacological-and-toxicological-profile-
of-neramexane-mesylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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